molecular formula C10H4ClF4N B13631760 1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline

1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline

Cat. No.: B13631760
M. Wt: 249.59 g/mol
InChI Key: RLTYSUXWIGULKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure. The incorporation of fluorine atoms into the isoquinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research and industry .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced biological activity.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
  • 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
  • 1,3-Dichloroisoquinoline

Uniqueness

1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethyl group. These substituents can significantly alter the compound’s chemical reactivity and biological activity compared to other similar isoquinoline derivatives .

Properties

Molecular Formula

C10H4ClF4N

Molecular Weight

249.59 g/mol

IUPAC Name

1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H4ClF4N/c11-9-7-2-1-6(12)3-5(7)4-8(16-9)10(13,14)15/h1-4H

InChI Key

RLTYSUXWIGULKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1F)C(F)(F)F)Cl

Origin of Product

United States

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